molecular formula C14H21BrN4O2 B2418353 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide CAS No. 2380142-23-2

4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide

Cat. No.: B2418353
CAS No.: 2380142-23-2
M. Wt: 357.252
InChI Key: JTZQDIMUVOZBBS-UHFFFAOYSA-N
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Description

4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides It features a bromopyrimidine moiety linked to a piperidine ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (K2CO3), solvents (DMF, acetonitrile).

    Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).

    Reduction: Reducing agents (LiAlH4), solvents (ether, THF).

Major Products

    Substitution: Substituted pyrimidine derivatives.

    Oxidation: Oxidized piperidine derivatives.

    Reduction: Reduced piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide is unique due to its specific combination of a bromopyrimidine moiety and a piperidine ring linked via an ether bond. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxy-N-(2-methylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN4O2/c1-10(2)7-18-14(20)19-5-3-12(4-6-19)21-13-16-8-11(15)9-17-13/h8-10,12H,3-7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZQDIMUVOZBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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